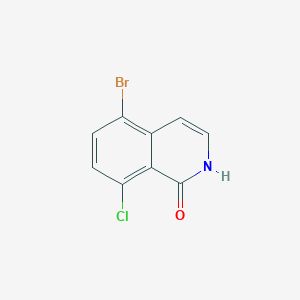

5-Bromo-8-chloro-1(2H)-isoquinolinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

5-bromo-8-chloro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H5BrClNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-4H,(H,12,13) |

InChI Key |

CCNOJECBCLYULW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC(=O)C2=C1Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 8 Chloro 1 2h Isoquinolinone and Structural Analogs

Foundational Synthetic Routes to the 1(2H)-Isoquinolinone Core

The construction of the fundamental 1(2H)-isoquinolinone skeleton is the initial challenge in synthesizing its more complex, substituted analogs. Various cyclization strategies have been developed to form this bicyclic heterocyclic system.

The formation of the 1(2H)-isoquinolinone core can be achieved through several cyclization pathways. One established method involves the condensation of amines with homophthalic anhydrides. This reaction leads to the formation of 1,3-dioxo-3,4-dihydroisoquinolones, which can then be selectively reduced and dehydrated to yield the desired 1(2H)-isoquinolinone structure. researchgate.net Another approach is the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which produces 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com These foundational methods provide access to the core structure, which can then undergo further functionalization.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of isoquinoline (B145761) derivatives. wikipedia.org It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically in the presence of a dehydrating agent and acidic conditions. slideshare.netnrochemistry.com The reaction proceeds by cyclization of the amide to form a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.org This intermediate can then be dehydrogenated (oxidized) to afford the fully aromatic isoquinoline ring system. pharmaguideline.com

The choice of dehydrating agent is crucial and can include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (B1165640) (Tf₂O). wikipedia.orgnrochemistry.com The reaction is most effective when the aromatic ring contains electron-donating groups, which facilitate the electrophilic substitution step. nrochemistry.com While this method directly produces isoquinolines rather than isoquinolinones, the resulting isoquinoline can be a precursor for subsequent conversion to the 1(2H)-isoquinolinone, often through oxidation or other functional group manipulations.

Table 1: Selected Reagents for the Bischler-Napieralski Reaction

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Refluxing in acidic conditions | wikipedia.orgorganic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) | Often used with POCl₃ for less reactive substrates | wikipedia.orgorganic-chemistry.org |

| Triflic anhydride (Tf₂O) | Used with phenethylcarbamates | wikipedia.org |

| Tin(IV) chloride (SnCl₄) | Used with phenethylamides | wikipedia.org |

Regioselective Halogenation Strategies

Once the isoquinoline or isoquinolinone core is synthesized, the next critical phase is the regioselective introduction of halogen atoms at specific positions on the aromatic ring. For 5-Bromo-8-chloro-1(2H)-isoquinolinone, this requires controlled bromination at the C5 position and chlorination at the C8 position.

The introduction of a bromine atom at the C5 position of the isoquinoline ring is a well-documented process. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a strong acid, such as sulfuric acid. orgsyn.org The reaction is typically conducted at low temperatures to control selectivity and prevent the formation of undesired byproducts like the 5,8-dibromo derivative. orgsyn.org The strong acid protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the substitution to the benzenoid ring, primarily at the C5 position. Direct bromination with elemental bromine often requires catalysts like aluminum chloride and may result in lower yields. google.com

Table 2: Conditions for Directed C5 Bromination of Isoquinoline

| Brominating Agent | Acid/Catalyst | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Sulfuric Acid (H₂SO₄) | -25°C to -18°C | Regioselective formation of 5-bromoisoquinoline (B27571) | orgsyn.org |

| Bromine (Br₂) | Aluminum Chloride (AlCl₃) | 75°C | Formation of 5-bromoisoquinoline in moderate yield | google.com |

Achieving regioselective chlorination at the C8 position can be more challenging. For related heterocyclic systems like 4-quinolones, a directed C-H activation strategy has been successfully employed. This involves an iridium-catalyzed C8-H borylation, followed by a copper(II) chloride-mediated chlorination of the borylated intermediate. researchgate.net This two-step sequence allows for precise installation of the chlorine atom at the C8 position. A more direct approach has been demonstrated for the synthesis of 5-bromo-8-chloroisoquinoline (B1532089), where the pre-brominated substrate is treated with N-Chlorosuccinimide (NCS) in sulfuric acid to achieve chlorination at the C8 position. chemicalbook.com The presence of the bromo group at C5 influences the electronic properties of the ring, facilitating the subsequent electrophilic chlorination at C8.

The synthesis of this compound logically follows a sequential halogenation strategy. The process begins with the formation of the isoquinoline core, which is then subjected to bromination to yield 5-bromoisoquinoline. This intermediate serves as the substrate for the subsequent chlorination step.

A documented synthesis for the isoquinoline analog demonstrates this sequence effectively. 5-Bromoisoquinoline is treated with N-Chlorosuccinimide in sulfuric acid at elevated temperatures (80°C). chemicalbook.com This reaction results in the formation of 5-bromo-8-chloroisoquinoline in high yield. chemicalbook.com This sequential approach, where the C5 position is first brominated followed by chlorination at C8, is a viable and demonstrated pathway to the target halogenation pattern on the isoquinoline framework. The final conversion of the 5-bromo-8-chloroisoquinoline to the corresponding 1(2H)-isoquinolinone would typically involve an oxidation step.

Table 3: Example of Sequential Halogenation of Isoquinoline

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isoquinoline | N-Bromosuccinimide / H₂SO₄ | -22°C | 5-Bromoisoquinoline | Not specified | orgsyn.org |

| 5-Bromoisoquinoline | N-Chlorosuccinimide / H₂SO₄ | 80°C | 5-Bromo-8-chloroisoquinoline | 96% | chemicalbook.com |

Advanced Synthetic Techniques for this compound

The construction of the this compound framework and its analogs is achieved through a variety of advanced synthetic methods. These techniques offer pathways to functionalize the heterocyclic system with high degrees of selectivity and efficiency. The synthesis often begins with a pre-formed isoquinoline, such as 5-bromoisoquinoline, which is then further halogenated. For instance, 5-bromoisoquinoline can be treated with N-Chlorosuccinimide in sulfuric acid to yield 5-bromo-8-chloroisoquinoline, a direct precursor to the target isoquinolinone. chemicalbook.com

Transition-Metal-Catalyzed Cross-Coupling in Isoquinolinone Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile approach to functionalizing the isoquinolinone scaffold. nih.gov Halogenated precursors, such as this compound, are ideal substrates for these transformations due to the reactivity of their carbon-halogen bonds. orgsyn.org

Catalytic systems based on metals like palladium, copper, and rhodium are commonly employed. For example, Suzuki, Heck, and Sonogashira coupling reactions can be used to introduce alkyl, aryl, or alkynyl groups at the 5- or 8-positions by selectively targeting the bromo or chloro substituents. The choice of catalyst, ligand, and reaction conditions can often allow for chemoselective functionalization of one halogen over the other.

Another advanced strategy involves C-H activation, where a transition metal catalyst activates a typically inert carbon-hydrogen bond for coupling. nih.gov For instance, Rh(III)-catalyzed C-H annulation of N-chloroimines with alkenes has been demonstrated as an efficient method for synthesizing isoquinoline derivatives under mild conditions, avoiding the need for high temperatures or external oxidants. acs.org This approach highlights the potential for building the isoquinoline core with inherent functionalization. acs.org

Table 1: Examples of Transition-Metal-Catalyzed Reactions for Isoquinolinone Scaffolds

| Reaction Type | Catalyst System (Example) | Substrate | Product Type |

|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf) | Bromo-isoquinolinone & Arylboronic acid | Aryl-isoquinolinone |

| Heck Coupling | Pd(OAc)₂ | Chloro-isoquinolinone & Alkene | Alkenyl-isoquinolinone |

| C-H Annulation | [Cp*RhCl₂]₂ | N-chloroimine & Alkyne | Substituted Isoquinoline |

Nucleophilic Aromatic Substitution (SNAr) as a Strategy for Isoquinolone Derivatives

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying halogenated isoquinolinones. smolecule.com In this type of reaction, a nucleophile replaces a leaving group (in this case, a halogen) on the aromatic ring. The isoquinolinone ring is sufficiently electron-deficient, a characteristic that is enhanced by the presence of the carbonyl group and the halogen atoms, facilitating the SNAr mechanism. smolecule.comyoutube.com

The bromine atom at the 8-position and the chlorine atom at the 5-position of a related compound, 8-Bromo-5-chloroisoquinolin-1(2H)-one, can be displaced by various nucleophiles such as amines, alkoxides, or thiols. smolecule.com This allows for the introduction of a wide range of functional groups, enabling the synthesis of a library of derivatives from a single halogenated precursor. The relative reactivity of the C-Br versus the C-Cl bond can be exploited to achieve selective substitution. Generally, the position and nature of the electron-withdrawing groups on the ring dictate the favorability and regioselectivity of the substitution. youtube.com

Multi-Component Reactions for Isoquinolinone Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecular scaffolds like isoquinolinones. acs.org MCRs involve three or more reactants coming together in a single synthetic operation to form a product that contains portions of all the starting materials. This strategy is highly valued for its ability to rapidly generate structural diversity. acs.org

For example, a three-component reaction between an isatin, tetrahydroisoquinoline, and a terminal alkyne can produce complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org While not directly yielding this compound, this methodology demonstrates the potential of MCRs to construct fused isoquinoline ring systems. By carefully selecting halogenated starting materials, it is conceivable that MCRs could be designed to produce highly substituted halogenated isoquinolinones in a convergent and efficient manner.

Analytical Methodologies for Confirming Structural Integrity and Purity of Halogenated Isoquinolinones

Confirming the structural integrity and purity of halogenated isoquinolinones requires a combination of chromatographic and spectroscopic techniques. Given the persistence and potential biological activity of halogenated organic compounds, rigorous analysis is essential. chromatographyonline.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of isoquinolinone samples. scilit.com Reverse-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, can effectively separate the target compound from starting materials, byproducts, and other impurities.

Gas Chromatography (GC), often coupled with a mass spectrometry detector (GC-MS), is another powerful technique, particularly for volatile and thermally stable derivatives. mdpi.com GC can provide high-resolution separation, while MS offers definitive structural information based on the fragmentation pattern and molecular ion peak. env.go.jp For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation capacity. chromatographyonline.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms in the molecule. The distinct electronic environments created by the bromine, chlorine, and carbonyl groups result in a characteristic spectral fingerprint.

Mass Spectrometry (MS) confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the presence of bromine and chlorine atoms through their characteristic isotopic patterns.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption band of the amide carbonyl group (C=O) in the isoquinolinone ring, typically around 1650-1680 cm⁻¹, is a key diagnostic feature.

Table 2: Summary of Analytical Techniques for Halogenated Isoquinolinones

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Purity Assessment, Quantification | Retention time, peak purity, concentration |

| GC-MS | Separation, Identification, Quantification | Retention time, mass-to-charge ratio, fragmentation pattern |

| ¹H & ¹³C NMR | Structure Elucidation | Chemical environment, connectivity of atoms, stereochemistry |

| HRMS | Molecular Formula Confirmation | Exact mass, elemental composition, isotopic pattern |

| IR Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., C=O, C-Br, C-Cl) |

Chemical Reactivity and Functionalization of 5 Bromo 8 Chloro 1 2h Isoquinolinone

Exploration of Nucleophilic Substitution at Halogenated Centers (C5 and C8)

The presence of two distinct halogen atoms on the carbocyclic ring of 5-Bromo-8-chloro-1(2H)-isoquinolinone suggests the potential for selective or sequential nucleophilic aromatic substitution (SNAr) reactions. Generally, in such dihalogenated systems, the relative reactivity of the C-Br versus the C-Cl bond is influenced by bond strength (C-Br is weaker than C-Cl) and the electronic environment of their respective positions. The electron-withdrawing effect of the isoquinolinone core activates the aryl halides towards nucleophilic attack.

While specific studies on this compound are not extensively documented in publicly available research, the reactivity of related halo-substituted quinolines and isoquinolines provides a basis for predicting its behavior. For instance, studies on chloroquinolines have demonstrated successful nucleophilic substitution of the chlorine atom with various nucleophiles. It is anticipated that the bromine atom at the C5 position would be more susceptible to substitution than the chlorine atom at C8 due to its better leaving group ability. This differential reactivity could allow for selective functionalization at the C5 position under controlled conditions, followed by substitution at the C8 position under more forcing conditions.

Palladium-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated heterocycles are excellent substrates for these transformations. The 5-bromo and 8-chloro substituents on the isoquinolinone ring serve as reactive sites for various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling Reactions of this compound

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. echemi.comorgsyn.orgresearchgate.net For this compound, selective coupling is expected. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > OTf >> Cl. researchgate.net This trend implies that the C5-Br bond would react preferentially over the C8-Cl bond.

This selectivity would enable the introduction of an aryl or vinyl group at the C5 position while leaving the C8-chloro group intact for subsequent transformations. A typical reaction would involve treating the isoquinolinone with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

Table 1: Predicted Selective Suzuki-Miyaura Coupling at the C5 Position This table is based on established principles of Suzuki-Miyaura coupling reactivity and represents a predictive model for the selective functionalization of this compound. Specific experimental data for this compound is not available.

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Predicted Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 8-Chloro-5-phenyl-1(2H)-isoquinolinone |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 8-Chloro-5-(4-methoxyphenyl)-1(2H)-isoquinolinone |

| 3 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 8-Chloro-5-vinyl-1(2H)-isoquinolinone |

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. thieme-connect.deacgpubs.org This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals. thieme-connect.de Similar to the Suzuki coupling, the higher reactivity of the aryl bromide allows for selective amination at the C5 position of this compound.

By carefully selecting the palladium catalyst, ligand (e.g., BINAP, XPhos), and base (e.g., NaOtBu, K₃PO₄), various primary or secondary amines can be coupled at the C5 position. This selectivity provides a route to 5-amino-8-chloro-1(2H)-isoquinolinone derivatives. Research on related 6-bromo-2-chloroquinoline (B23617) systems has demonstrated the feasibility of selective Buchwald-Hartwig amination of the aryl bromide in the presence of a less reactive aryl chloride.

Sonogashira Coupling for Ethynyl (B1212043) Linkages

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. acs.org This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes.

For this compound, the C5-Br bond is the more reactive site for Sonogashira coupling. This allows for the selective introduction of an ethynyl group at this position. The reaction is generally carried out under mild conditions with a base, such as an amine (e.g., triethylamine (B128534) or diethylamine), which can also serve as the solvent.

Table 2: Predicted Selective Sonogashira Coupling at the C5 Position This table illustrates the expected outcome for the selective Sonogashira coupling based on general reactivity principles, as specific experimental results for this compound are not publicly documented.

| Entry | Alkyne (R-C≡CH) | Pd Catalyst | Cu Co-catalyst | Base | Predicted Product |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 8-Chloro-5-(phenylethynyl)-1(2H)-isoquinolinone |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | 8-Chloro-5-((trimethylsilyl)ethynyl)-1(2H)-isoquinolinone |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | 8-Chloro-5-(hex-1-yn-1-yl)-1(2H)-isoquinolinone |

Electrophilic Aromatic Substitution Patterns on the Isoquinolinone System

The carbocyclic ring (containing the bromo and chloro substituents) is more electron-rich than the heterocyclic ring and is therefore the likely site for EAS. The lactam nitrogen, via its lone pair, acts as an activating, ortho-, para-directing group, influencing the electron density of the carbocyclic ring. However, the bromine and chlorine atoms are deactivating but ortho-, para-directing. The outcome of an EAS reaction, such as nitration or halogenation, would depend on the balance of these electronic effects and steric hindrance. For related isoquinoline (B145761) systems, electrophilic substitution like bromination has been shown to occur on the carbocyclic ring. For example, bromination of isoquinoline in sulfuric acid preferentially yields 5-bromoisoquinoline (B27571).

Derivatization at the Nitrogen Atom of the 1(2H)-Isoquinolinone Ring

The nitrogen atom in the 1(2H)-isoquinolinone ring is part of a lactam (a cyclic amide) and possesses a reactive N-H bond. This site is amenable to various derivatization reactions, such as alkylation and acylation. Deprotonation of the N-H with a suitable base (e.g., NaH, K₂CO₃) generates a nucleophilic amide anion, which can then react with electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would yield N-alkylated products.

N-Acylation: Treatment with acyl chlorides or anhydrides would produce N-acylated derivatives.

N-Arylation: While less common for lactams via classical methods, modern cross-coupling reactions like the Buchwald-Hartwig amination could potentially be adapted for N-arylation.

These derivatizations at the nitrogen atom can significantly modify the compound's physical, chemical, and biological properties.

Transformation into Ancillary Chemical Entities and Complex Scaffolds (e.g., Phthalonitriles)

The synthetic utility of this compound extends to its role as a versatile building block for the construction of more complex molecular architectures. The presence of two distinct halogen atoms on the aromatic ring, a bromine at the 5-position and a chlorine at the 8-position, offers opportunities for selective functionalization through various cross-coupling and substitution reactions. This differential reactivity allows for the stepwise introduction of new chemical entities, paving the way for the synthesis of diverse and complex scaffolds, including the potential formation of phthalonitrile (B49051) derivatives.

The transformation of this compound into such ancillary chemical entities is primarily governed by the principles of modern synthetic organic chemistry, particularly transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of aryl halides. fiveable.me In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds is a key consideration. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, allowing for selective functionalization at the 5-position. nih.gov

Subsequent functionalization at the 8-position can be achieved under more forcing reaction conditions or by employing specialized catalytic systems that are effective for the activation of aryl chlorides. nih.gov This stepwise approach enables the introduction of two different substituents, leading to the generation of highly diverse and complex molecular scaffolds.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product at C-5 | Potential Product at C-8 |

| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-8-chloro-1(2H)-isoquinolinone | 5-Aryl-8-aryl-1(2H)-isoquinolinone |

| Stille | Organostannane | 5-Aryl/vinyl-8-chloro-1(2H)-isoquinolinone | 5-Aryl/vinyl-8-aryl/vinyl-1(2H)-isoquinolinone |

| Sonogashira | Terminal alkyne | 5-Alkynyl-8-chloro-1(2H)-isoquinolinone | 5-Alkynyl-8-alkynyl-1(2H)-isoquinolinone |

| Buchwald-Hartwig | Amine/Amide | 5-Amino/amido-8-chloro-1(2H)-isoquinolinone | 5-Amino/amido-8-amino/amido-1(2H)-isoquinolinone |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | 5-Cyano-8-chloro-1(2H)-isoquinolinone | 5-Cyano-8-cyano-1(2H)-isoquinolinone (a phthalonitrile derivative) |

Nucleophilic Aromatic Substitution (SNAr)

The relative reactivity of the chloro and bromo substituents in SNAr reactions is less predictable than in palladium-catalyzed couplings and is highly dependent on the specific nucleophile and reaction conditions. masterorganicchemistry.com However, the potential for sequential SNAr reactions provides another avenue for the introduction of diverse functional groups.

Formation of Phthalonitriles

The synthesis of phthalonitriles from ortho-dihalogenated aromatic precursors is a well-established transformation. guidechem.comisuct.ru In the case of this compound, a double cyanation reaction would, in principle, yield a phthalonitrile derivative fused to the isoquinolinone core. This transformation would likely require a transition metal catalyst, such as a nickel or copper complex, and a suitable cyanide source. guidechem.com

Given the higher reactivity of the C-Br bond, a stepwise approach could also be envisioned, where the bromine at the 5-position is first replaced by a cyano group, followed by a more forcing cyanation at the 8-position. The successful synthesis of such a phthalonitrile derivative would open up further avenues for creating complex macrocyclic structures, such as phthalocyanines, which have applications in materials science and medicine.

Structure Activity Relationship Sar Investigations of 5 Bromo 8 Chloro 1 2h Isoquinolinone Analogs

Role of Halogen Substituents (Bromine at C5, Chlorine at C8) in Modulating Biological Response

The presence and nature of halogen substituents on the isoquinolinone core are fundamental drivers of biological activity. In the case of 5-Bromo-8-chloro-1(2H)-isoquinolinone, the bromine atom at the C5 position and the chlorine atom at the C8 position play distinct and crucial roles. Halogen atoms can significantly influence a molecule's properties, including its lipophilicity, electronic distribution, and ability to form specific interactions like halogen bonds. mdpi.com

The incorporation of chlorine and bromine can alter the molecule's chemical, pharmacological, and physical characteristics. mdpi.com For instance, in various heterocyclic scaffolds, halogen substituents are known to modulate interactions with biological targets. The specific placement of bromine at C5 and chlorine at C8 in the isoquinolinone structure creates a unique electronic and steric profile that can be critical for binding to target proteins. Research on related quinoline (B57606) structures shows that halogen substitution can be key to exploring binding sites and improving molecular interactions. mdpi.com The reactivity of the isoquinolinone ring can be attributed to its halogen substituents, which may undergo various chemical reactions, allowing for the synthesis of derivatives with potentially enhanced biological activity. smolecule.com

Impact of Positional Isomerism on Molecular Activity

The unique arrangement of halogens contributes to the compound's chemical reactivity and biological properties. smolecule.com For example, the bromine atom in 8-Bromo-5-chloroisoquinolin-1(2H)-one can be displaced in nucleophilic aromatic substitution reactions, a reactivity that is influenced by the electronic effects of the adjacent chlorine and the ring system. smolecule.com This differential reactivity and the altered three-dimensional shape and electronic surface profile of positional isomers directly impact how they fit into and interact with the binding pockets of enzymes or receptors.

Below is a table illustrating the concept of positional isomerism with di-halogenated isoquinolinones.

| Compound Name | CAS Number | C5-Substituent | C8-Substituent |

| This compound | Not Available | Bromine | Chlorine |

| 8-Bromo-5-chloro-1(2H)-isoquinolinone | Not Available | Chlorine | Bromine |

This table demonstrates the structural difference between two positional isomers. The biological activity of such isomers often varies significantly due to altered steric and electronic profiles.

Steric and Electronic Contributions of Substituents on Isoquinolinone Activity

The biological activity of isoquinolinone derivatives is governed by a combination of steric (size and shape) and electronic (electron-donating or -withdrawing) effects of their substituents. researchgate.net The bromine atom at C5 and the chlorine atom at C8 of the parent compound each make distinct contributions.

Electronic Effects: Both chlorine and bromine are electron-withdrawing groups due to their electronegativity. This influences the electron density of the entire isoquinolinone ring system, affecting its pKa, reactivity, and ability to participate in hydrogen bonding or pi-stacking interactions with a biological target. nih.gov Computational databases provide quantitative descriptions of these electronic properties, which are essential for building structure-activity relationship models. nih.gov

Steric Effects: The size of the halogen atoms impacts how the molecule can orient itself within a binding site. Bromine is larger than chlorine, and this difference in steric bulk can be the deciding factor in achieving a favorable or unfavorable interaction. For instance, a larger substituent might be necessary to fill a specific hydrophobic pocket, while in other cases, it might cause a steric clash that prevents optimal binding. acs.org These steric factors are often quantified using parameters like Sterimol to develop predictive models for biological activity. researchgate.net

The interplay between these effects is complex; a substituent that is electronically favorable might be sterically disfavored, requiring a careful balancing act during the molecular design process. researchgate.netacs.org

Elucidation of Structure-Activity Hypotheses through Rational Design

Rational drug design involves using the knowledge of SAR to develop hypotheses about how to improve a molecule's activity, which are then tested through chemical synthesis. For isoquinolinone derivatives, this process might involve proposing that a specific interaction, such as a halogen bond, is key for activity. mdpi.com

An example of a rational design hypothesis could be:

Hypothesis: The bromine at C5 is forming a crucial halogen bond with a carbonyl oxygen in the target's binding site. Increasing the halogen bond donor strength could improve potency.

Design: Synthesize an analog where the bromine is replaced with iodine (a stronger halogen bond donor).

Synthesis & Testing: The new 5-Iodo-8-chloro-1(2H)-isoquinolinone is synthesized and tested. The results (increased or decreased activity) would then support or refute the initial hypothesis, guiding the next design cycle.

This iterative process of design, synthesis, and testing allows for the systematic optimization of the isoquinolinone scaffold to achieve higher potency and selectivity. This approach has been successfully applied to various heterocyclic systems in medicinal chemistry.

Fragment-Based Drug Design (FBDD) Strategies Applied to Isoquinolinone Derivatives

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by starting with small, low-molecular-weight fragments that bind weakly to the target. wikipedia.org The isoquinolinone scaffold is well-suited for FBDD approaches. nih.govresearchoutreach.org In this strategy, a library of fragments, which could include various substituted isoquinolinones, is screened to find initial "hits."

Once a fragment hit is identified, it is optimized into a more potent lead compound through several strategies:

Fragment Growing: A confirmed fragment hit is extended by adding new functional groups to engage with adjacent binding pockets and increase affinity. biosolveit.de For an isoquinolinone fragment, this could involve adding substituents at various positions to pick up new interactions.

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. biosolveit.de

Fragment Merging: Two overlapping fragments can be merged into a novel, single compound that incorporates the key binding features of both. researchoutreach.org

FBDD has proven to be an effective method for discovering novel drugs, including several that have entered clinical trials. researchoutreach.org The application of FBDD to the isoquinolinone class allows for the efficient exploration of chemical space and the development of highly optimized and potent drug candidates. nih.govresearchgate.net

Molecular Mechanisms of Action and Target Interaction of 5 Bromo 8 Chloro 1 2h Isoquinolinone Derivatives

Identification and Characterization of Biological Targets

The diverse biological activities of isoquinoline (B145761) derivatives suggest their interaction with a multitude of cellular targets, including enzymes, receptors, and kinases. nih.gov Research into structurally related compounds has identified several key biological targets that may be relevant for 5-Bromo-8-chloro-1(2H)-isoquinolinone derivatives.

Key enzymes identified as targets for isoquinoline and quinoline (B57606) derivatives include:

Phosphodiesterase 4B (PDE4B): Certain 7-fluoro and 6-chloro isoquinoline derivatives have shown significant inhibitory activity against PDE4B, an enzyme involved in inflammatory pathways. nih.gov

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): A naphthalenyl spiroindoline pyrrolo[2,1-a]isoquinolinone derivative demonstrated antituberculosis activity by targeting InhA, an essential enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov

DNA Gyrase and Topoisomerase II: Quinolone derivatives are known to exert their antimicrobial and anticancer effects by targeting these essential enzymes, which are crucial for DNA replication and repair. Inhibition leads to DNA damage and subsequent cell death. waocp.org

Janus Kinases (JAKs): Dihydroimidazo[2,1-a]isoquinolines have been identified as inhibitors of Janus kinases, which are critical components of cytokine signaling pathways. nih.gov

Receptors are another major class of targets. For instance, dihydroimidazo[2,1-a]isoquinolines also function as ligands for peripheral benzodiazepine (B76468) receptors, which are implicated in various physiological processes, including inflammation and cell proliferation. nih.gov

Table 1: Potential Biological Targets for Isoquinolinone Derivatives

| Target Class | Specific Target | Associated Activity | Derivative Class |

|---|---|---|---|

| Enzyme | Phosphodiesterase 4B (PDE4B) | Anti-inflammatory | 7-Fluoro/6-chloro isoquinolines nih.gov |

| Enzyme | ACP Reductase (InhA) | Anti-tuberculosis | Pyrrolo[2,1-a]isoquinolinones nih.gov |

| Enzyme | DNA Gyrase / Topoisomerase II | Antimicrobial, Anti-proliferative | Quinolones waocp.org |

| Enzyme | Janus Kinase (JAK) | Anti-inflammatory, Anti-proliferative | Dihydroimidazo[2,1-a]isoquinolines nih.gov |

| Receptor | Peripheral Benzodiazepine Receptor | Various | Dihydroimidazo[2,1-a]isoquinolines nih.gov |

Ligand-Protein Binding Studies and Interaction Profiles

Molecular docking and other computational methods are invaluable for elucidating the binding modes and interaction profiles of ligands with their protein targets. Such in silico studies for various isoquinoline derivatives have provided insights into the structural basis of their activity.

For example, molecular docking studies of a pyrrolo[2,1-a]isoquinolinone derivative with the ACP reductase InhA revealed a low binding energy, indicating a strong and favorable interaction that correlates with its anti-tuberculosis activity. nih.gov Similarly, docking analyses of novel antimicrobial quinoline derivatives with DNA gyrase have been used to predict their binding patterns and affinities within the enzyme's active site. nih.gov These studies help to understand how these compounds orient themselves within the binding pocket and which specific amino acid residues they interact with, paving the way for the rational design of more potent inhibitors.

Modulation of Intracellular Signaling Pathways and Biological Processes

By interacting with key biological targets, isoquinolinone derivatives can modulate a variety of intracellular signaling pathways, thereby influencing fundamental biological processes.

Inflammatory Signaling: Inhibition of PDE4B by isoquinoline derivatives can lead to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov cAMP is a critical second messenger that can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby exerting anti-inflammatory effects. nih.gov Similarly, the inhibition of Janus kinases (JAKs) can disrupt the JAK-STAT signaling pathway, which is central to the inflammatory response triggered by numerous cytokines. nih.gov

Cell Proliferation and Survival Pathways: The targeting of enzymes like topoisomerase II disrupts the cell cycle and induces apoptosis, a form of programmed cell death. waocp.org This is a key mechanism for the anti-proliferative effects of many cancer chemotherapeutics.

Anti-proliferative Mechanisms at the Cellular and Molecular Level

The isoquinoline-5,8-quinone core is a structural feature found in several naturally occurring antibiotics that exhibit potent anti-proliferative properties. nih.gov The anticancer activity of this class of compounds is often multifaceted.

One of the primary anti-proliferative mechanisms for related quinolone compounds is the induction of DNA damage. waocp.org By intercalating into DNA and inhibiting the function of topoisomerase II, these compounds cause double-strand breaks in DNA during replication. waocp.org This triggers a DNA damage response that, if the damage is too severe to be repaired, leads to the activation of apoptotic pathways and cell death. waocp.org Furthermore, the anti-proliferative activity of some phenylaminoisoquinoline-quinones has been linked to their redox properties and their ability to engage in donor-acceptor interactions, which can lead to the generation of reactive oxygen species (ROS) and oxidative stress within cancer cells. nih.gov

Table 2: Anti-proliferative Activity of Selected Isoquinoline-5,8-quinone Derivatives

| Compound Type | Cancer Cell Lines Tested | Activity Level |

|---|---|---|

| Phenylaminoisoquinoline-quinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Moderate to High nih.gov |

Antimicrobial Action Pathways

The antimicrobial activity of isoquinoline and quinoline derivatives is well-documented and often stems from their ability to interfere with essential bacterial processes. nih.gov

A primary pathway for antimicrobial action is the inhibition of bacterial DNA synthesis. nih.gov This is achieved by targeting bacterial-specific enzymes like DNA gyrase (a type II topoisomerase), which is essential for DNA replication, transcription, and repair. By binding to this enzyme, the compounds prevent it from carrying out its function, leading to a bactericidal effect.

Another identified mechanism, particularly relevant for anti-tuberculosis activity, is the inhibition of mycolic acid synthesis through the targeting of enzymes like InhA. nih.gov Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption compromises the structural integrity of the bacterium.

Anti-inflammatory Mechanisms and Receptor Interactions

The isoquinoline framework is a core component of many compounds with demonstrated anti-inflammatory properties. nih.gov The mechanisms underlying this activity are diverse and can involve both enzyme inhibition and receptor modulation.

As previously mentioned, the inhibition of PDE4B and JAKs by certain isoquinoline derivatives represents a key anti-inflammatory mechanism. nih.gov Inhibition of PDE4B increases cAMP levels, which in turn reduces the expression of inflammatory mediators like TNF-α. nih.gov The disruption of the JAK-STAT pathway blocks the signaling of pro-inflammatory cytokines. Additionally, some fluoroquinolone derivatives have been shown to possess anti-inflammatory capacity through the scavenging of nitric oxide (NO) radicals, which are important signaling molecules in the inflammatory process. waocp.org

Investigation of Other Molecularly Characterized Biological Activities

Beyond the well-established anti-proliferative, antimicrobial, and anti-inflammatory activities, the isoquinoline scaffold has been associated with a range of other biological effects. For instance, certain derivatives have been investigated for antioxidant properties. nih.gov The chemical structure of these compounds allows them to act as radical scavengers, neutralizing harmful reactive oxygen species and potentially mitigating oxidative stress-related cellular damage.

Computational and Theoretical Chemistry Studies on 5 Bromo 8 Chloro 1 2h Isoquinolinone and Analogs

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are employed to determine various molecular descriptors that govern the behavior of a compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govtandfonline.com

For isoquinoline (B145761) and its derivatives, DFT calculations have been used to determine these parameters. For instance, a study on isoquinoline using the B3LYP method with a 6-311++G(d, p) basis set reported a HOMO-LUMO energy gap of 3.78 eV, indicating good stability. tandfonline.com In another study on 2,5-bisarylthiophenes, which share some structural similarities with substituted heterocycles, DFT calculations at the B3LYP/6-31G(d, p) level were also employed to analyze their frontier molecular orbitals. nih.gov

Global reactivity parameters, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of a molecule's reactivity. For example, in a theoretical study of quinazoline (B50416) derivatives as corrosion inhibitors, these parameters were calculated to understand their interaction with metallic surfaces. physchemres.org

Table 1: Representative Global Reactivity Parameters for an Analogous Heterocyclic Compound

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the energy lowering of a system when it accepts electrons. |

This table presents the general formulas and descriptions of global reactivity parameters. Specific values for 5-Bromo-8-chloro-1(2H)-isoquinolinone are not available in the literature, but these parameters are routinely calculated in computational studies of analogous compounds.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. baranlab.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding. researchgate.netyoutube.com In MEP maps, red areas typically represent regions of high electron density (negative potential), while blue areas indicate electron-deficient regions (positive potential). For halogenated compounds, a region of positive potential, known as a "sigma-hole," can exist on the halogen atom, which can participate in halogen bonding. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. youtube.com For flexible molecules, identifying the lowest energy conformer is essential, as it represents the most populated state. fiveable.me In a study on 1-phenyl-1,2,3,4-tetrahydroisoquinolines, dihedral driver calculations were used to explore the conformational space and identify energy minima. nih.gov For this compound, which has a relatively rigid isoquinolinone core, conformational flexibility would be limited. However, theoretical calculations can still provide insights into the planarity of the ring system and the orientation of the substituents.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods used to establish relationships between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. nih.govjapsonline.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. researchgate.netjapsonline.com

For isoquinoline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for their antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov These studies help in identifying the key steric and electronic features that influence the biological activity of the compounds. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. nih.gov MD simulations can provide detailed information about the conformational changes of a molecule and its interactions with other molecules, such as proteins or DNA. github.io

In the context of drug design, MD simulations are used to investigate the binding of a ligand to its target receptor, providing insights into the binding mode, binding affinity, and the conformational dynamics of the complex. ugent.be For halogenated ligands, MD simulations have been used to study the role of halogen bonding in ligand-protein interactions. mdpi.com Such simulations can reveal the importance of specific interactions in stabilizing the ligand-receptor complex and can guide the design of more potent inhibitors. acs.org

Cheminformatics and Machine Learning Approaches for Predictive Modeling

Cheminformatics and machine learning are increasingly being used in chemistry to develop predictive models for various properties of molecules. nih.gov These approaches can be used to predict a wide range of properties, from physicochemical properties to biological activities and toxicity. By training machine learning models on large datasets of known compounds, it is possible to make accurate predictions for new, untested molecules. These methods offer a rapid and cost-effective way to screen large virtual libraries of compounds and prioritize them for synthesis and experimental testing.

Emerging Research Frontiers and Future Academic Perspectives for 5 Bromo 8 Chloro 1 2h Isoquinolinone

Development of Advanced Synthetic Strategies for Complex Isoquinolinone Conjugates

The future synthesis of complex molecules derived from 5-Bromo-8-chloro-1(2H)-isoquinolinone is expected to move beyond traditional methods, embracing more efficient and sophisticated strategies. These advanced approaches will be crucial for generating diverse libraries of compounds for biological screening and for constructing highly functionalized molecules for specific applications.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials. beilstein-journals.orgacs.org For instance, a Groebke–Blackburn–Bienaymé (GBB) reaction could be envisioned to introduce diverse substituents at the N-2 position of the isoquinolinone core. beilstein-journals.orgresearchgate.net This would involve the reaction of an aldehyde, an isocyanide, and the amino group of a precursor to this compound, rapidly generating a library of N-substituted derivatives.

Transition-Metal-Catalyzed C-H Activation: Direct C-H functionalization has emerged as a step-economical and atom-economical strategy for modifying heterocyclic cores. mdpi.comacs.orgacs.org Catalysts based on palladium, rhodium, ruthenium, and other transition metals can selectively activate C-H bonds on the isoquinolinone scaffold, allowing for the introduction of various functional groups such as aryl, alkyl, and heteroaryl moieties. mdpi.combohrium.comresearchgate.net This approach avoids the need for pre-functionalized starting materials and offers a direct route to novel analogues.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and milder reaction conditions. acs.org Biocatalytic approaches, such as those employing monoamine oxidase (MAO-N) or horseradish peroxidase (HRP), could be explored for the stereoselective modification of the this compound scaffold. acs.org This could be particularly valuable for creating chiral derivatives with specific biological activities.

| Synthetic Strategy | Description | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to form a complex product. beilstein-journals.org | Rapid generation of a diverse library of N-substituted conjugates. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, often catalyzed by transition metals. mdpi.com | Introduction of various substituents at specific positions of the isoquinolinone core. |

| Biocatalysis | Use of enzymes to catalyze chemical transformations. acs.org | Enantioselective synthesis of chiral derivatives with potential therapeutic applications. |

Exploration of Novel Biological Targets and Therapeutic Areas for Isoquinolinone Scaffolds

While isoquinolines are known for a broad range of biological activities, including anticancer and antimicrobial effects, future research will focus on identifying novel and specific molecular targets for derivatives of this compound. researchgate.net This will enable the development of more potent and selective therapeutic agents with reduced off-target effects.

A promising area of investigation is the targeting of the microtubule network, a critical component of the cytoskeleton and a validated target for cancer therapy. nih.govnih.govacs.org Recent studies have shown that certain 3-arylisoquinolinones can act as microtubule-destabilizing agents, mimicking the action of colchicine. nih.govnih.gov The substitution pattern on the isoquinolinone core and the appended aryl group significantly influences this activity. The bromo and chloro substituents on the 5- and 8-positions of the core scaffold could be leveraged to fine-tune the binding affinity and selectivity for tubulin.

Furthermore, isoquinolinone derivatives are being explored as multi-receptor agents for central nervous system (CNS) disorders. nih.gov By rationally designing derivatives of this compound, it may be possible to develop compounds that modulate the activity of multiple receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, offering a polypharmacological approach to treating complex neurological and psychiatric conditions.

Integration of Artificial Intelligence and Machine Learning in Isoquinolinone Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the isoquinolinone scaffold. frontiersin.org These computational tools can significantly accelerate the identification of promising lead compounds and optimize their properties.

| AI/ML Application | Description | Relevance to this compound |

| Virtual Screening | Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target. nih.gov | Rapidly identify potential drug candidates from a virtual library of its derivatives. |

| De Novo Design | Computational generation of novel molecular structures with desired properties. frontiersin.org | Design novel isoquinolinone-based compounds with optimized activity and safety profiles. |

Design and Synthesis of Isoquinolinone-Based Chemical Probes and Biosensors

The inherent photophysical properties of the isoquinoline (B145761) core make it an attractive scaffold for the development of chemical probes and biosensors. mdpi.comnih.gov These tools are invaluable for studying biological processes at the molecular level and for diagnostic applications.

Fluorescent Probes: Derivatives of this compound could be functionalized with fluorophores or moieties that exhibit changes in fluorescence upon binding to a specific analyte or in response to a particular biological event. nih.govnoaa.gov The bromo and chloro substituents can be used as handles for further chemical modification or could themselves influence the fluorescent properties of the molecule. For example, the heavy atom effect of bromine could be exploited to develop phosphorescent probes.

Biosensors: By conjugating this compound derivatives to biomolecules such as proteins or nucleic acids, it is possible to create highly specific biosensors. These sensors could be designed to detect the presence of specific biomarkers associated with diseases, offering a potential avenue for the development of new diagnostic tools.

Non-Biological Applications in Materials Science, Catalysis, or Analytical Chemistry

Beyond its biological potential, the this compound scaffold also holds promise for applications in materials science, catalysis, and analytical chemistry.

Materials Science: Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com The unique electronic properties of the this compound core could be harnessed to develop novel organic electronic materials with tailored properties. Furthermore, these molecules could serve as ligands for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. amerigoscientific.com

Catalysis: The nitrogen atom and the carbonyl group in the isoquinolinone ring can act as coordination sites for metal ions. This suggests that derivatives of this compound could be developed as ligands for transition metal catalysts. bohrium.com The electronic and steric properties of the ligand can be tuned by modifying the substituents on the isoquinolinone core, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations.

Analytical Chemistry: The ability of the isoquinolinone scaffold to interact with various analytes, coupled with its potential for exhibiting chromogenic or fluorogenic responses, makes it a candidate for the development of new analytical reagents. These could be used for the detection and quantification of metal ions, anions, or organic molecules in environmental or biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.